Anticancer agent 217

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

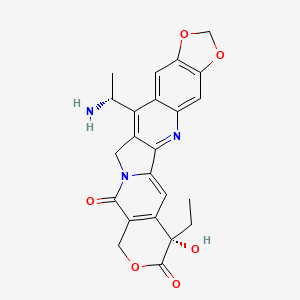

C23H21N3O6 |

|---|---|

分子量 |

435.4 g/mol |

IUPAC 名称 |

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23+/m1/s1 |

InChI 键 |

UKJRPMXYHVCOGK-WYVULQQZSA-N |

手性 SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)[C@@H](C)N)O |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C(C)N)O |

产品来源 |

United States |

Foundational & Exploratory

The Emergence of HPN217: A Trispecific T-Cell Activating Construct for Relapsed/Refractory Multiple Myeloma

A Technical Whitepaper on the Discovery, Mechanism of Action, and Clinical Development of a Novel BCMA-Targeting Immunotherapy

Executive Summary

Multiple myeloma remains a challenging hematological malignancy with a high rate of relapse. The B-cell maturation antigen (BCMA) has emerged as a key therapeutic target due to its prevalent expression on malignant plasma cells. HPN217 is a novel, investigational trispecific T-cell activating construct (TriTAC) developed by Harpoon Therapeutics to address the unmet need in patients with relapsed/refractory multiple myeloma (RRMM). This document provides a comprehensive technical overview of HPN217, from its discovery and molecular architecture to its mechanism of action, preclinical validation, and clinical trial findings.

Discovery and Molecular Architecture of HPN217

HPN217 was developed using Harpoon Therapeutics' proprietary TriTAC platform, which engineers T-cell engagers to redirect a patient's own T-cells to eliminate cancer cells.[1][2] HPN217 is a single polypeptide recombinant protein of approximately 53 kDa, produced by Chinese Hamster Ovary (CHO) cells.[3][4] Its structure comprises three distinct binding domains:

-

An N-terminal single-domain antibody (sdAb) that specifically targets human B-cell maturation antigen (BCMA), which is highly expressed on myeloma cells.[3][5]

-

A central sdAb that binds to human serum albumin (HSA), a strategy to extend the molecule's serum half-life.[3][6][7]

-

A C-terminal single-chain variable fragment (scFv) that engages the CD3ε subunit of the T-cell receptor (TCR) complex, leading to T-cell activation.[3][5]

This trispecific design allows for a compact and stable globular protein structure, facilitating efficient tissue penetration while maintaining a prolonged half-life.[8]

Mechanism of Action

HPN217's mechanism of action is centered on creating a cytolytic synapse between a T-cell and a BCMA-expressing myeloma cell.[6][9] The process can be summarized in the following steps:

-

Tumor Cell Recognition : The anti-BCMA domain of HPN217 binds to BCMA on the surface of malignant plasma cells.[6]

-

T-Cell Engagement : Concurrently, the anti-CD3 domain binds to the CD3 receptor on a nearby T-cell.[6]

-

Immunological Synapse Formation : This dual binding brings the T-cell into close proximity with the myeloma cell, forming an immunological synapse.

-

T-Cell Activation and Cytotoxicity : The engagement of the CD3 receptor triggers T-cell activation, proliferation, and the release of cytotoxic granules (perforin and granzymes) and cytokines, leading to the direct lysis of the myeloma cell.[8]

-

Extended Half-Life : The anti-albumin domain binds to circulating albumin, which significantly extends the half-life of HPN217, allowing for less frequent dosing.[6][9]

Preclinical and Nonclinical Characterization

A series of in vitro and in vivo studies were conducted to establish the pharmacological profile of HPN217.

In Vitro Studies

The in vitro activity of HPN217 was assessed using T-cell dependent cellular cytotoxicity (TDCC) assays.[3] These studies demonstrated that HPN217 mediates potent, dose-dependent, and BCMA-specific cytotoxicity against multiple myeloma cell lines.[3][4] This cytotoxic activity was accompanied by T-cell activation, as evidenced by the upregulation of activation markers CD25 and CD69, and the induction of cytokines like TNFα and IFNγ.[3]

In preclinical models, the combination of HPN217 with γ-secretase inhibitors (GSIs) was explored. GSIs were shown to increase the expression of membrane-bound BCMA on myeloma cells, which in turn enhanced the potency of HPN217 by up to 3.5-fold in vitro.[5]

| Parameter | Value | Reference |

| Binding Affinity (KD) to human BCMA | 5.5 nM | [4] |

| Binding Affinity (KD) to human serum albumin | 6 nM | [4] |

| Binding Affinity (KD) to human CD3ε | 17 nM | [4] |

| In Vitro Cytotoxicity (EC50) | 0.05 to 0.7 nM | [3][4] |

In Vivo Studies

In xenograft models of multiple myeloma and mantle cell lymphoma, HPN217 demonstrated dose-dependent tumor growth suppression.[3] Notably, antitumor activity was observed even in models with relatively low BCMA expression levels.[3] Pharmacokinetic studies in cynomolgus monkeys revealed a terminal half-life of 70-84 hours, with the molecule remaining functionally intact in circulation for at least one week.[1]

Clinical Development: The HPN217-3001 Trial (NCT04184050)

HPN217 is currently being evaluated in a Phase 1/2, open-label, multicenter clinical trial (NCT04184050) in patients with relapsed/refractory multiple myeloma.[6][10]

Experimental Protocol

-

Study Design : The study consists of a Phase 1 dose-escalation part to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion part to further evaluate safety and efficacy.[8]

-

Patient Population : Eligible patients must have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[6][8]

-

Dosing Regimen : HPN217 is administered as a once-weekly intravenous infusion.[8] The trial has explored both fixed-dose and step-up dosing regimens to mitigate the risk of cytokine release syndrome (CRS).[6]

-

Primary Endpoints : The primary objectives are to assess the safety, tolerability, and pharmacokinetics of HPN217 and to determine the MTD and RP2D.[10][11]

-

Secondary Endpoints : Secondary endpoints include Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]

Clinical Trial Results

Interim data from the Phase 1 trial have demonstrated promising clinical activity and a manageable safety profile in a heavily pretreated patient population.[11]

| Efficacy Endpoint (Higher Dose Cohorts: 12 mg & 24 mg) | Result | Reference |

| Overall Response Rate (ORR) | 77% (10/13 patients) | [6][11] |

| Very Good Partial Response (VGPR) or Better | 46% | [6] |

| Median Follow-up for Responders | 9 months | [6] |

| Minimal Residual Disease (MRD) Negativity | 3 out of 3 evaluated patients were MRD negative | [6][11] |

Data as of October 17, 2022 cutoff date.

At the 12 mg dose, which was selected as the Recommended Phase 2 Dose (RP2D), the ORR was 63%, with 53% of patients achieving a VGPR or better.[12]

| Safety Profile (Higher Dose Cohorts) | Result | Reference |

| Cytokine Release Syndrome (CRS) | 29% of patients (Grade 1 or 2) | [6][11] |

| Grade 3 or Higher CRS | 0% | [11] |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | No events recorded | [6] |

The safety data indicates that HPN217 is generally well-tolerated, with a low incidence of CRS, primarily low-grade and occurring with the initial doses.[6][11] The step-up dosing strategy has been effective in maintaining tolerability at higher dose levels.[6]

Conclusion and Future Directions

HPN217 represents a promising advancement in the treatment of relapsed/refractory multiple myeloma. Its unique trispecific design, which combines potent T-cell-mediated cytotoxicity against BCMA-expressing cells with an extended serum half-life, has translated into encouraging and durable responses in early-phase clinical trials. The manageable safety profile, particularly the low incidence of severe CRS and absence of ICANS, further supports its potential as a valuable therapeutic option. Ongoing and future studies will continue to define the role of HPN217, both as a monotherapy and potentially in combination with other agents, in the evolving landscape of multiple myeloma treatment. The U.S. FDA has granted Fast Track designation and Orphan Drug designation to HPN217, acknowledging its potential to address a significant unmet medical need.[7][10][13]

References

- 1. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 2. Harpoon Therapeutics Doses First Patient with HPN217, a BCMA Targeting TriTAC, for Multiple Myeloma [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. onclive.com [onclive.com]

- 7. FDA grants Fast Track Review to Tri-Specific Antibody HPN217 to treat Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]

- 8. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]

- 9. youtube.com [youtube.com]

- 10. onclive.com [onclive.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. biospace.com [biospace.com]

- 13. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]

Unraveling the Cytotoxic Mechanisms of an Anticancer Agent in MCF-7 Breast Cancer Cells: A Technical Overview

Disclaimer: Initial research into "anticancer agent 217" did not identify a singular, specifically designated compound in the available scientific literature. The information presented herein focuses on a well-characterized monobenzyltin compound, referred to as Compound C1 , which demonstrates significant anticancer activity in MCF-7 cells and serves as an illustrative example of the requested technical guide.

This technical guide provides an in-depth analysis of the mechanism of action of the monobenzyltin Schiff base compound, --INVALID-LINK--aquatin(IV) chloride (Compound C1), in human breast adenocarcinoma MCF-7 cells. The data and methodologies are compiled from peer-reviewed research to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxicity

The cytotoxic and anti-proliferative effects of Compound C1 on MCF-7 cells have been quantified through various assays. The key findings are summarized below for clear comparison.

| Parameter | 24 Hours | 48 Hours | Cell Line | Reference |

| IC50 Value | 3.5 ± 0.50 µg/mL | 2.5 ± 0.50 µg/mL | MCF-7 | [1] |

| IC50 Value | >30 µg/mL | >30 µg/mL | WRL-68 (Normal) | [1][2] |

Table 1: Half-maximal inhibitory concentration (IC50) of Compound C1 in MCF-7 and normal WRL-68 cell lines.

| Treatment Concentration | 24 Hours | 48 Hours | Assay | Reference |

| IC50 | Not Statistically Significant | Significant Increase | LDH Release | [1] |

| 5 µg/mL | Significant Increase | Significant Increase | LDH Release | [1] |

| 10 µg/mL | Significant Increase | Significant Increase | LDH Release | [1] |

Table 2: Lactate Dehydrogenase (LDH) release from MCF-7 cells treated with Compound C1.

Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Compound C1 exerts its anticancer effects on MCF-7 cells primarily by inducing apoptosis, a form of programmed cell death. This process is mediated through the generation of intracellular reactive oxygen species (ROS), leading to cellular damage and subsequent apoptotic events.[1][2]

Reactive Oxygen Species (ROS) Production

A significant increase in intracellular ROS production was observed in MCF-7 cells following treatment with Compound C1.[1][2] This elevation in oxidative stress is a critical initiating event in the apoptotic cascade.

Apoptotic Morphological Changes

Treatment with Compound C1 leads to distinct morphological changes characteristic of apoptosis in MCF-7 cells. These changes include early and late-stage apoptotic features, which can be visualized through staining techniques.[1][2][3] Furthermore, DNA fragmentation, a hallmark of apoptosis, has been confirmed in treated cells.[1][2]

Below is a diagram illustrating the proposed signaling pathway for Compound C1-induced apoptosis in MCF-7 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MCF-7 (human breast adenocarcinoma) and WRL-68 (human hepatic) cell lines were used. The cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Compound C1 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Workflow:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Compound C1 for 24 and 48 hours.

-

Add MTT solution to each well and incubate.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

LDH release was measured to assess plasma membrane integrity.[1]

Protocol:

-

Treat MCF-7 cells with different concentrations of Compound C1 for 24 and 48 hours.

-

Collect the cell culture medium.

-

Measure LDH activity in the medium using a commercially available LDH assay kit according to the manufacturer's instructions.

Acridine Orange/Propidium Iodide (AO/PI) Staining

This dual staining method was used to visualize apoptotic and necrotic cells.[1][2]

Procedure:

-

Treat MCF-7 cells with Compound C1.

-

Stain the cells with a mixture of acridine orange and propidium iodide.

-

Visualize the cells under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly red nucleus.

-

DNA Fragmentation Assay

DNA fragmentation was observed as a characteristic of apoptosis.[1][2]

Methodology:

-

Treat MCF-7 cells with Compound C1.

-

Extract genomic DNA from the treated and untreated cells.

-

Perform agarose gel electrophoresis on the extracted DNA.

-

Visualize the DNA under UV light to observe the characteristic "ladder" pattern of fragmented DNA in apoptotic cells.

Intracellular ROS Detection

Luminescent analysis was used to measure the production of intracellular ROS.[2]

Protocol:

-

Treat MCF-7 cells with Compound C1.

-

Incubate the cells with a fluorescent probe that reacts with ROS (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

References

- 1. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Third-Generation EGFR Inhibitor: Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations.[3] Developed by AstraZeneca, osimertinib is designed to selectively target both the EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][4] This targeted approach spares wild-type EGFR, potentially reducing toxicity compared to less selective inhibitors.[2][5]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical formula is C₂₈H₃₃N₇O₂ and it has a molar mass of 499.619 g·mol⁻¹.[6] The drug is administered as a mesylate salt.[6]

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[6][7]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [6][7] |

| Molar Mass | 499.619 g·mol⁻¹ | [6] |

| CAS Number | 1421373-65-0 | [7] |

| PubChem CID | 71496458 | [7] |

| DrugBank ID | DB09330 | [6] |

| Synonyms | AZD9291, Mereletinib | [7] |

Mechanism of Action

Osimertinib functions by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][8] This irreversible binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[8] The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor.[10][11]

Signaling Pathway Inhibition

The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival. In certain cancers, mutations in EGFR lead to its constitutive activation. Osimertinib's mechanism is centered on disrupting this aberrant signaling.

Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data

In Vitro Activity of Osimertinib in NSCLC Cell Lines [12]

| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition |

| PC-9 | Exon 19 deletion | 15 |

| H1975 | L858R, T790M | 10 |

| H3255 | L858R | 25 |

| A549 | EGFR Wild-Type | >1000 |

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from preclinical studies.

Clinical Efficacy of Osimertinib (FLAURA Trial) [13][14]

| Parameter | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) |

| Median Overall Survival | 38.6 months | 31.8 months |

| Hazard Ratio for Death | 0.80 (95.05% CI, 0.64 to 1.00; P=0.046) | - |

| Median Progression-Free Survival (LAURA Trial) | 39.1 months | 5.6 months |

| Hazard Ratio for Progression or Death (LAURA Trial) | 0.16 (95% CI, 0.10 to 0.24; p<0.001) | - |

Experimental Protocols

1. In Vitro Cell Proliferation Assay [12]

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of osimertinib on the proliferation of NSCLC cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Serial dilutions of osimertinib are prepared in complete medium. The existing medium is removed from the wells and replaced with 100 µL of the drug dilutions. A vehicle control (DMSO) and a no-treatment control are included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: Absorbance or luminescence is measured using a plate reader. The data is then used to calculate the IC50 value.

Caption: Workflow for the in vitro cell proliferation assay.

2. Western Blot Analysis for Protein Phosphorylation [12]

This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and downstream signaling proteins.

-

Cell Treatment: NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of osimertinib for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Protein samples are denatured and separated by SDS-PAGE, followed by transfer to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody targeting the phosphorylated protein of interest overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. Band intensities are analyzed to determine the effect of osimertinib on protein phosphorylation.

3. In Vivo Tumor Growth Inhibition Study [12]

This protocol describes how to evaluate the in vivo efficacy of osimertinib in a mouse xenograft model of NSCLC.

-

Tumor Implantation: NSCLC cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: Osimertinib (e.g., 5-25 mg/kg) or a vehicle control is administered to the mice daily via oral gavage.

-

Efficacy and Toxicity Assessment: Tumor volume, body weight, and the overall health of the mice are monitored throughout the study.

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment period.

-

Data Analysis: The percentage of tumor growth inhibition for the osimertinib-treated group is calculated and compared to the vehicle control group.

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its high selectivity for sensitizing and resistance mutations, coupled with a manageable safety profile, has established it as a standard of care in this patient population.[15] The detailed understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is crucial for ongoing research and the development of next-generation inhibitors and combination therapies to overcome eventual resistance.[9]

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. emjreviews.com [emjreviews.com]

In Vitro Anticancer Activity of Camptothecin-Derived Agent 217: A Technical Guide

Introduction

Camptothecin, a pentacyclic quinoline alkaloid isolated from the bark of Camptotheca acuminata, and its derivatives are a significant class of anticancer agents.[1][2] Their primary mechanism of action involves the inhibition of DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, these agents lead to the accumulation of DNA strand breaks, which ultimately trigger apoptosis in cancer cells.[3][5] This technical guide provides an in-depth overview of the in vitro anticancer activity of a novel camptothecin-derived compound, herein referred to as Agent 217. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Agent 217, like other camptothecin derivatives, functions as a topoisomerase I inhibitor. The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to unwind, followed by the religation of the strand. Agent 217 binds to the enzyme-DNA complex, preventing the religation step.[3][6] This results in the formation of a stable ternary complex, which, during the S-phase of the cell cycle, collides with the DNA replication machinery.[3] These collisions lead to the generation of irreversible double-strand DNA breaks, inducing cell cycle arrest and initiating the apoptotic cascade.[3][5]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of Agent 217 was evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the agent required to inhibit cell growth by 50%, are summarized in the table below. For comparison, data for the parent compound, camptothecin, and a clinically used derivative, topotecan, are also included.

| Cell Line | Cancer Type | Agent 217 IC50 (nM) | Camptothecin IC50 (nM) | Topotecan IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 25.8 | 45.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 21.5 | 38.2 | 62.1 |

| A549 | Lung Carcinoma | 18.9 | 31.4 | 55.7 |

| HCT116 | Colon Carcinoma | 12.4 | 22.1 | 39.8 |

| U87-MG | Glioblastoma | 25.1 | 42.6 | 71.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Agent 217 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with serial dilutions of Agent 217 and incubate for 48-72 hours.[7] A vehicle control (DMSO) should be included.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Agent 217 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Agent 217 at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer within one hour of staining.[10]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Agent 217 stock solution (in DMSO)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[11]

Procedure:

-

Seed cells in 6-well plates and treat with Agent 217 at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[11]

-

Analyze the DNA content by flow cytometry.[12]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by Agent 217

Agent 217-induced DNA damage primarily triggers the intrinsic apoptosis pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro assessment of a novel anticancer agent like Agent 217.

References

- 1. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Target Identification for Anticancer Agent 217 in Breast Cancer: A Technical Guide

Disclaimer: Publicly available scientific literature providing specific target identification studies for "Anticancer agent 217" is limited. This guide is based on the established knowledge of its parent compound class, camptothecins, and the available in-vitro cytotoxicity data for this compound. The experimental protocols and pathways described are standard methodologies for this class of compounds.

Introduction

This compound is a novel camptothecin-derived compound demonstrating potent cytotoxic activity against breast cancer cell lines.[1][2] Understanding the precise molecular target and mechanism of action is crucial for its further development as a therapeutic agent. This technical guide provides an in-depth overview of the putative target, its mechanism of action, and the experimental methodologies for its identification and validation in the context of breast cancer.

Quantitative Data Summary

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) in two distinct breast cancer cell lines. This data indicates potent anticancer activity at the nanomolar level.

Table 1: In-Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Description | IC50 (nM) |

| MCF-7 | Estrogen receptor-positive (ER+) human breast adenocarcinoma | 6.2[1][2] |

| MDA-MB-231 | Triple-negative breast cancer (TNBC) human breast adenocarcinoma | 7.1[1][2] |

Data sourced from Immunomart product information.[1][2]

Putative Target and Mechanism of Action

As a derivative of camptothecin, the primary molecular target of this compound is presumed to be Topoisomerase I (Top1) , a nuclear enzyme essential for DNA replication and transcription.[3][4][5]

Mechanism of Action

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.[6][7] Camptothecins exert their cytotoxic effect by binding to the Top1-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand.[3][4][7] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork collides with this complex, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis.[4][6][8]

Signaling Pathway of Camptothecin-Induced Apoptosis

The DNA damage induced by camptothecin derivatives activates a cascade of signaling events culminating in programmed cell death. This can be initiated through both p53-dependent and p53-independent pathways.[9] Key events include the activation of DNA damage response (DDR) pathways, leading to the activation of caspases and the mitochondrial apoptotic pathway.[1][9]

Caption: Camptothecin-induced apoptosis signaling pathway.

Experimental Protocols for Target Identification

To definitively identify and validate the molecular target of this compound, a series of biochemical and cell-based assays are required.

Experimental Workflow for Target Identification

A common and effective strategy for identifying the protein target of a small molecule is affinity chromatography coupled with mass spectrometry.

References

- 1. Camptothecin‐induced apoptosis is enhanced by Myc and involves PKCdelta signaling | Semantic Scholar [semanticscholar.org]

- 2. This compound - Immunomart [immunomart.com]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study | springermedizin.de [springermedizin.de]

- 9. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Compound 217 in MDA-MB-231 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary cytotoxicity screening of a novel therapeutic candidate, Compound 217, against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The MDA-MB-231 cell line is a widely utilized model for aggressive, metastatic breast cancer, making it a critical tool for the initial assessment of potential anti-cancer agents.[1][2] This guide details the experimental methodologies employed, presents the quantitative data in a clear and comparative format, and explores the potential signaling pathways involved in the observed cellular response. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating the anti-proliferative effects of novel compounds.

Introduction

The development of effective therapeutics for triple-negative breast cancer remains a significant challenge due to the aggressive nature and lack of targeted therapies for this disease subtype.[1][2] Preliminary in vitro cytotoxicity screening is a crucial first step in the drug discovery pipeline, enabling the identification and characterization of compounds with anti-cancer potential.[3][4] This guide focuses on the initial assessment of Compound 217, a synthetic molecule with a proposed mechanism of action targeting key survival pathways in cancer cells. The human breast cancer cell line MDA-MB-231 was selected as the in vitro model for this study due to its representation of TNBC.

Cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) or necrosis (accidental cell death).[5] Understanding the mode of action is as critical as quantifying the cytotoxic effect. This report outlines the results of a preliminary screen to determine the dose-dependent cytotoxic effects of Compound 217 and provides a foundation for more in-depth mechanistic studies.

Experimental Protocols

A detailed description of the materials and methods used for the cytotoxicity screening of Compound 217 is provided below.

Cell Culture

The human metastatic breast adenocarcinoma cell line, MDA-MB-231, was cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6] For all experiments, cells were harvested during the exponential growth phase.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the impact of Compound 217 on the metabolic activity of MDA-MB-231 cells, which serves as an indicator of cell viability.

Procedure:

-

Cell Seeding: MDA-MB-231 cells were seeded into a 96-well microtiter plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Compound 217 was prepared in dimethyl sulfoxide (DMSO). Serial dilutions of Compound 217 were then made in the culture medium to achieve the desired final concentrations. The culture medium was aspirated from the wells and replaced with 100 µL of the medium containing the various concentrations of Compound 217. A vehicle control (DMSO) was also included.

-

Incubation: The plate was incubated for 72 hours at 37°C.[7]

-

MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plate was further incubated for 4 hours.[8]

-

Formazan Solubilization: After the 4-hour incubation, 100 µL of detergent reagent was added to each well to solubilize the formazan crystals. The plate was then left at room temperature in the dark for 2 hours.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Data Presentation

The cytotoxic effects of Compound 217 on MDA-MB-231 cells were quantified and are summarized in the tables below.

Table 1: Dose-Dependent Effect of Compound 217 on MDA-MB-231 Cell Viability

| Compound 217 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.10 | 0.06 | 88 |

| 5 | 0.85 | 0.05 | 68 |

| 10 | 0.63 | 0.04 | 50.4 |

| 25 | 0.30 | 0.03 | 24 |

| 50 | 0.15 | 0.02 | 12 |

| 100 | 0.08 | 0.01 | 6.4 |

Table 2: IC50 Value of Compound 217 in MDA-MB-231 Cells

| Parameter | Value |

| IC50 (µM) | 9.8 |

The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, was calculated from the dose-response curve generated from the data in Table 1.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are provided to illustrate the experimental process and a key signaling pathway potentially involved in the cytotoxic effects of Compound 217.

Caption: Experimental workflow for MTT-based cytotoxicity screening.

Caption: Potential apoptotic signaling pathways induced by Compound 217.

Discussion and Future Directions

The preliminary data indicate that Compound 217 exhibits a dose-dependent cytotoxic effect on the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 9.8 µM. This suggests that Compound 217 possesses anti-proliferative properties and warrants further investigation as a potential anti-cancer agent.

Future studies should aim to elucidate the mechanism of action of Compound 217. Based on the common mechanisms of anti-cancer drugs, it is plausible that Compound 217 induces apoptosis.[9][10] The induction of apoptosis in MDA-MB-231 cells can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[11][12]

To further characterize the activity of Compound 217, the following experiments are recommended:

-

Apoptosis Assays: To confirm that the observed cytotoxicity is due to apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry should be performed.

-

Caspase Activity Assays: Measuring the activity of key caspases, such as caspase-3, -8, and -9, will help to identify the specific apoptotic pathways involved.[10]

-

Western Blot Analysis: To investigate the molecular mechanisms, the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, should be examined.[13]

-

Selectivity Screening: The cytotoxicity of Compound 217 should be evaluated in non-cancerous cell lines to assess its selectivity and potential for off-target effects.

References

- 1. Triple negative breast cancer: approved treatment options and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. opentrons.com [opentrons.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. nebiolab.com [nebiolab.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 217 (HPN217)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 217, also known as HPN217, is a novel trispecific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of HPN217, based on available preclinical and clinical data. HPN217 is engineered to redirect a patient's T-cells to kill B-cell maturation antigen (BCMA) expressing cancer cells. Its unique structure, incorporating binding domains for BCMA, CD3, and human serum albumin (HSA), results in a potent anti-tumor activity and an extended serum half-life. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the agent's mechanism of action and development pathway.

Introduction to this compound (HPN217)

HPN217 is a small (~50 kDa), stable, single polypeptide recombinant protein.[1] It is comprised of three binding domains:

-

An anti-BCMA domain for binding to multiple myeloma cells.

-

An anti-CD3 domain for T-cell engagement and activation.[2]

-

An anti-albumin domain for half-life extension.[2]

This trispecific design aims to enhance the therapeutic window by minimizing off-target toxicities and cytokine release syndrome (CRS), while providing a convenient dosing schedule.[1] HPN217 is currently under investigation in a Phase 1/2 clinical trial for patients with relapsed/refractory multiple myeloma (NCT04184050).[3]

Pharmacokinetics

The pharmacokinetic profile of HPN217 has been characterized in both preclinical animal models and in human clinical trials. The inclusion of an albumin-binding domain significantly extends its serum half-life compared to conventional bispecific antibodies.[4]

Preclinical Pharmacokinetics

In cynomolgus monkeys, HPN217 demonstrated a circulating terminal half-life of 70-84 hours.[1][4]

Clinical Pharmacokinetics

In the Phase 1 dose-escalation study in patients with relapsed/refractory multiple myeloma, HPN217 exhibited linear and dose-proportional pharmacokinetics across all dose groups.[5]

Table 1: Clinical Pharmacokinetic Parameters of HPN217

| Parameter | Value | Reference |

| Median Half-life (t½) | 68 hours (range: 26-197 hours) | [5] |

| Pharmacokinetic Profile | Linear and dose-proportional | [5] |

Pharmacodynamics

The pharmacodynamics of HPN217 are characterized by its potent, BCMA-dependent T-cell-mediated cytotoxicity against multiple myeloma cells.

Preclinical Pharmacodynamics

In vitro studies have demonstrated the potent activity of HPN217 in mediating T-cell killing of tumor cells.

Table 2: Preclinical In Vitro Activity of HPN217

| Parameter | Value | Target/Assay | Reference |

| Binding Affinity | |||

| Human BCMA | 5.5 nM | Biolayer interferometry | [1] |

| Human Serum Albumin | 6 nM | Biolayer interferometry | [1] |

| Human CD3ε | 17 nM | Biolayer interferometry | [1] |

| Cytotoxicity | |||

| EC50 | 0.05 - 0.7 nM | T-cell dependent cellular cytotoxicity (TDCC) assays | [1] |

Preclinical in vivo studies using xenograft models have shown dose-dependent tumor growth suppression.[1]

Clinical Pharmacodynamics

The clinical activity of HPN217 has been demonstrated in the ongoing Phase 1/2 trial.

Table 3: Clinical Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma (Higher Dose Cohorts: 12 mg or 24 mg)

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | 77% | [2] |

| Very Good Partial Response (VGPR) or Better | 46% | [2] |

| Median Overall Responder Time on Treatment | 7 months | [2] |

| Minimal Residual Disease (MRD) Negativity | Observed in evaluated patients | [2] |

Safety and Tolerability

The safety profile of HPN217 is consistent with its mechanism of action.

Table 4: Key Safety Findings for HPN217

| Adverse Event | Incidence (Grade 1-2) | Incidence (Grade ≥3) | Notes | Reference |

| Cytokine Release Syndrome (CRS) | 29% | 0% | Primarily in early doses; did not increase at higher doses. | [2] |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | 0% | No events recorded. | [2] |

Signaling Pathway and Mechanism of Action

HPN217's mechanism of action is centered on the formation of a cytolytic synapse between a T-cell and a BCMA-expressing myeloma cell.

Caption: HPN217 forms a bridge between myeloma cells and T-cells, leading to T-cell activation and tumor cell death.

Experimental Protocols

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of HPN217 in mediating T-cell killing of BCMA-expressing tumor cells.

Methodology:

-

Cell Culture:

-

Target Cells: BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from PBMCs using a pan-T-cell isolation kit.

-

-

Assay Setup:

-

Target cells are seeded in 96-well plates.

-

Purified T-cells are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

HPN217 is added in a serial dilution to achieve a range of concentrations.

-

-

Incubation: The co-culture is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cytotoxicity Measurement:

-

Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP content, or by flow cytometry using viability dyes (e.g., 7-AAD).

-

The percentage of specific lysis is calculated relative to untreated controls.

-

-

Data Analysis: The EC50 value (the concentration of HPN217 that induces 50% of the maximum cell lysis) is determined by plotting the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used to prevent rejection of human cells.

-

Tumor Implantation:

-

Human multiple myeloma cells (e.g., MOLP-8) are injected intravenously to establish a disseminated tumor model.

-

Human PBMCs or purified T-cells are co-engrafted to provide an immune effector component.

-

-

Treatment:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

HPN217 is administered intravenously at various dose levels and schedules.

-

-

Monitoring:

-

Tumor burden is monitored using bioluminescence imaging or by measuring disease markers in the blood.

-

Animal body weight and overall health are monitored regularly.

-

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Survival is a key endpoint.

Experimental and Clinical Development Workflow

The development of HPN217 follows a structured path from preclinical evaluation to clinical trials.

Caption: A streamlined workflow for the preclinical and clinical development of HPN217.

Logical Relationships in HPN217's Therapeutic Approach

The therapeutic rationale for HPN217 is based on a series of logical connections between its design and the desired clinical outcome.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]

- 3. onclive.com [onclive.com]

- 4. For what indications are TriTAC being investigated? [synapse.patsnap.com]

- 5. What TriTAC are being developed? [synapse.patsnap.com]

In-Depth Technical Guide: Anticancer Agent 217 (CAS 2916406-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 217, also identified as compound 35B, is a novel semi-synthetic derivative of camptothecin, a well-established class of anticancer agents. With a CAS number of 2916406-04-5, this compound demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including MCF-7 and MDA-MB-231. Its mechanism of action is predicated on the inhibition of Topoisomerase I, a critical enzyme in DNA replication and repair. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a foundational resource for researchers in oncology and drug development.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the molecular formula C₂₃H₂₁N₃O₆ and a molecular weight of 435.43 g/mol . A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2916406-04-5 |

| Molecular Formula | C₂₃H₂₁N₃O₆ |

| Molecular Weight | 435.43 g/mol |

| IUPAC Name | (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

| SMILES | CC[C@@]1(O)C(=O)OC[C@H]2c3c(c4ccc5c(c4n3)OCO5)N=C(C)--INVALID-LINK--c3cc2c1c(=O)n3 |

| Appearance | Solid |

| Storage Temperature | -20°C |

Synthesis

The synthesis of this compound is detailed in patent WO2023030364. The process involves a multi-step chemical synthesis starting from a camptothecin precursor. A generalized workflow for the synthesis of camptothecin derivatives is outlined below.

Caption: Generalized synthetic workflow for camptothecin derivatives.

Mechanism of Action

As a camptothecin derivative, this compound functions as a Topoisomerase I (Top1) inhibitor.[1][2][3] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1][3] The mechanism of inhibition involves the stabilization of the covalent complex between Top1 and DNA.[1][3] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage.[1] The collision of the replication fork with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks, which ultimately triggers programmed cell death (apoptosis).[1]

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against human breast cancer cell lines MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 6.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 7.1 |

Data sourced from publicly available information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Topoisomerase I Inhibition Assay

The inhibitory activity of this compound against Topoisomerase I can be assessed using a DNA relaxation assay.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and varying concentrations of this compound in a suitable reaction buffer is prepared.

-

Incubation: The reaction mixture is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Analysis: Inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the compound compared to the control.

Signaling Pathways

The induction of apoptosis by camptothecin derivatives is a complex process involving multiple signaling pathways. While specific pathways for this compound have not been detailed in publicly available literature, the general mechanism for this class of drugs involves the activation of DNA damage response (DDR) pathways. The accumulation of double-strand breaks activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of p53 can lead to cell cycle arrest and apoptosis through the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA.

Caption: Postulated apoptotic signaling pathway for this compound.

Conclusion and Future Directions

This compound is a promising camptothecin derivative with potent in vitro anti-proliferative activity. Its mechanism as a Topoisomerase I inhibitor places it within a well-validated class of anticancer drugs. Further in-depth studies are warranted to fully elucidate its therapeutic potential. Future research should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic profiling, and detailed investigation of its impact on specific cancer-related signaling pathways. These studies will be critical in determining the clinical translatability of this promising anticancer agent.

References

A Technical Guide to the Structural Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Analogs as Anticancer Agents

Disclaimer: Initial searches for a specific "Anticancer agent 217" did not yield publicly available data. Therefore, this guide focuses on the well-researched and potent class of pyrazolo[3,4-d]pyrimidine derivatives to provide an in-depth analysis of their structural activity relationships, in line with the core requirements of the user request. This class of compounds serves as an excellent model due to its members' broad-spectrum anticancer activities and the availability of extensive SAR data.

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in cancer drug discovery, acting as a bioisostere of purine and enabling it to interact with various enzymatic targets.[1][2] These compounds have demonstrated significant potential by inhibiting a range of protein kinases crucial for cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] This guide synthesizes the quantitative SAR data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Structural Activity Relationship Data

The anticancer activity of pyrazolo[3,4-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: SAR of 2-methylthioether-substituted pyrazolo[3,4-d]pyrimidines

| Compound | R1 (Position 1) | R2 (Position 6) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Source |

| 1a | 4-methoxyphenyl | H | 13.9 | 42.3 | 2.24 | 26.6 | [6] |

| 1d | 4-methoxyphenyl | Phenyl | 25.2 | 1.74 | 5.20 | >100 | [6] |

| 1e | 4-chlorophenyl | H | >100 | >100 | 47.0 | >100 | [6] |

| Doxorubicin | (Reference) | 0.54 | 0.75 | 9.20 | 0.60 | [6] |

Analysis: The preliminary SAR from this series suggests that substitution at the R2 (position 6) can dramatically influence cell line-specific activity. For instance, the addition of a phenyl group in compound 1d significantly increased potency against the MCF-7 breast cancer cell line compared to the parent compound 1a (IC50 of 1.74 µM vs. 42.3 µM).[6]

Table 2: SAR of Pyrazolo[3,4-d]pyrimidines with Piperazine Acetamide Linkage

| Compound | Linkage | R Group | Leukemia (MOLT-4) % Inhibition | Melanoma (SK-MEL-5) % Inhibition | Renal (786-0) % Inhibition | Source |

| XIIa | Piperazine Acetamide | 4-CH3 Phenyl | 60.21 | 89.62 | 65.59 | [2] |

| XIIb | Piperazine Acetamide | 4-Br Phenyl | 85.02 | 90.56 | 100.21 | [2] |

| XIIc | Piperazine Acetamide | 4-Cl Phenyl | 92.94 | 99.65 | 99.99 | [2] |

| XVI | Piperazine Acetamide | 1,3,4-Thiadiazole | >100 | >100 | >100 | [2] |

Analysis: This series highlights the importance of the terminal aromatic moiety. Halogen substitutions at the para-position of the phenyl ring (compounds XIIb and XIIc ) led to remarkable anticancer activity across multiple cell lines.[2] Replacing the phenyl ring with a 1,3,4-thiadiazole heterocycle (XVI ) further enhanced the potency, indicating that this group is highly favorable for activity.[2]

Table 3: SAR of Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors

| Compound | Scaffold | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) | HepG-2 IC50 (nM) | CDK2/cyclin A2 IC50 (µM) | Source |

| 13 | Pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine | 10 | 97 | 90 | 0.081 | [5] |

| 14 | Pyrazolo[3,4-d]pyrimidine thioglycoside | 6 | 45 | 48 | 0.057 | [5] |

| 15 | Pyrazolo[3,4-d]pyrimidine thioglycoside | 7 | 46 | 48 | 0.119 | [5] |

| Sorafenib | (Reference) | 176 | 144 | 19 | 0.184 | [5] |

Analysis: These results demonstrate potent low nanomolar cytotoxicity. The introduction of a thioglycoside moiety (compounds 14 and 15 ) resulted in superior activity against HCT-116 and MCF-7 cell lines compared to the reference drug sorafenib.[5] These compounds also showed potent enzymatic inhibition of CDK2, suggesting a clear mechanism for their anticancer effects.[5]

Experimental Protocols

The evaluation of these anticancer agents involves a series of standardized in vitro assays to determine their cytotoxicity, mechanism of action, and specific molecular targets.

2.1. Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO). A reference drug like doxorubicin is often included. The plates are then incubated for a set period (e.g., 48 or 72 hours).[6]

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours to allow formazan crystal formation.[7]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

-

2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: FITC-conjugated Annexin V and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC (Annexin V) and PI are used to differentiate cell populations:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

2.3. Kinase Inhibition Assay (VEGFR-2 Enzymatic Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific protein kinase.

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is measured by a decrease in the phosphorylation of the substrate. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

-

General Procedure (Luminescence-based):

-

Reaction Setup: The VEGFR-2 enzyme, a specific substrate peptide, and ATP are combined in a reaction buffer in a 96-well plate.

-

Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine analogs are added at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence intensity, which is directly proportional to the amount of ADP formed and thus to the kinase activity, is measured. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

-

2.4. Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.

-

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

Procedure:

-

Treatment and Harvesting: Cells are treated with the test compound and harvested at various time points.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase (to degrade RNA and ensure PI only binds to DNA).

-

Flow Cytometry: The DNA content of the cell population is analyzed by a flow cytometer.

-

Analysis: The resulting data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that point.[8]

-

Signaling Pathways and Visualization

Many pyrazolo[3,4-d]pyrimidine analogs exert their anticancer effects by inhibiting protein kinases that are critical components of signaling pathways regulating cell proliferation, survival, and angiogenesis. A primary target for this class of compounds is VEGFR-2.

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the PLCγ-MAPK and PI3K-Akt pathways, are crucial for promoting cell proliferation and survival (anti-apoptosis).[9][10] Pyrazolo[3,4-d]pyrimidine inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and halting these downstream signals, ultimately leading to an anti-angiogenic effect and the induction of apoptosis in cancer cells.[8][11][12]

The process of identifying and characterizing novel anticancer agents follows a logical progression from broad initial screening to detailed mechanistic studies. This workflow ensures that the most promising compounds are advanced for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Technical Guide on Anticancer Agent 217: PubChem CID 171714305

A comprehensive analysis of the available data on the potential anticancer agent identified by PubChem Compound Identifier (CID) 171714305 is currently unavailable. Initial searches for this specific identifier in the PubChem database and broader scientific literature have not yielded a corresponding chemical entity.

This technical guide is intended for researchers, scientists, and drug development professionals. However, without a valid PubChem CID, it is not possible to retrieve the necessary chemical, biological, and experimental data to fulfill the core requirements of an in-depth analysis.

The PubChem database is a public repository of information on chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI), a division of the National Library of Medicine at the U.S. National Institutes of Health. Each compound in the database is assigned a unique PubChem CID, which serves as a stable and direct identifier for that specific chemical structure.

The inability to locate data associated with PubChem CID 171714305 suggests one of the following possibilities:

-

The provided PubChem CID is incorrect. There may be a typographical error in the identifier.

-

The compound has not been deposited into the PubChem database. While PubChem is a vast repository, it is not exhaustive of all known chemical compounds.

-

The compound was previously in the database but has since been removed or superseded. This is a less common scenario.

To proceed with a comprehensive analysis of a potential anticancer agent, a valid and existing PubChem CID is the critical starting point. Once a correct identifier is provided, a thorough investigation can be conducted to gather and present the following types of information, as originally requested:

-

Compound Identification: Including IUPAC name, synonyms, molecular formula, and structure.

-

Physicochemical Properties: Such as molecular weight, logP, and hydrogen bond donor/acceptor counts.

-

Bioactivity Data: Summarizing any reported anticancer activity, such as IC50 or GI50 values against various cancer cell lines. This data would be presented in structured tables for clear comparison.

-

Mechanism of Action: Detailing the known or proposed mechanisms by which the compound exerts its anticancer effects. This could involve the inhibition of specific enzymes, modulation of signaling pathways, or induction of apoptosis.

-

Experimental Protocols: Providing detailed methodologies for key experiments that have been conducted to evaluate the compound's efficacy and mechanism of action.

-

Signaling Pathway and Workflow Visualizations: Creating diagrams using Graphviz (DOT language) to illustrate relevant signaling pathways, experimental workflows, or logical relationships based on the available data.

Recommendation for Further Action:

Researchers, scientists, and drug development professionals who are interested in a specific anticancer agent are strongly encouraged to verify the PubChem CID. If the intended compound is known by other identifiers, such as a common name, trade name, or CAS registry number, these can be used to search the PubChem database and identify the correct CID.

Upon successful identification of the compound and its associated data, a comprehensive technical guide can be developed to support ongoing research and development efforts in the field of oncology.

Methodological & Application

Application Notes and Protocols: Vorinostat (SAHA) in Cancer Cell Culture

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor. It is an anticancer agent that has been approved for the treatment of cutaneous T-cell lymphoma and is under investigation for various other malignancies. Vorinostat functions by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. These application notes provide detailed protocols for the use of Vorinostat in in vitro cancer cell culture experiments, including assessing its cytotoxic effects and understanding its mechanism of action.

I. Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat in various cancer cell lines after 48 hours of treatment. This data provides a baseline for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.5 µM | |

| A549 | Lung Carcinoma | 3.2 µM | |

| MCF-7 | Breast Cancer | 4.1 µM | |

| PC-3 | Prostate Cancer | 5.0 µM | |

| U937 | Histiocytic Lymphoma | 1.5 µM |

II. Experimental Protocols

A. Cell Culture and Maintenance

-

Cell Line Handling :

-

Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-